Bienvenue dans la boutique en ligne BenchChem!

Latamoxef sodium

β-lactamase inhibition cephalosporinase inactivation suicide substrate kinetics

Latamoxef sodium (CAS 64953-12-4) is an oxacephem antibiotic distinguished by oxygen-for-sulfur substitution at cephem position 1 and a 7α-methoxy group conferring β-lactamase stability absent in cefotaxime or ceftriaxone. It acts as a mechanism-based inactivator (suicide substrate) of class I cephalosporinases, delivers 100% susceptibility against ESBL-only E. cloacae (vs. 74% for flomoxef), covers B. fragilis group anaerobes at MIC 2–16 μg/mL, and achieves therapeutic CSF concentrations. Procure for β-lactamase SAR studies, ESBL surveillance programs, and carbapenem-sparing formulary evaluation. Require COA confirming HPLC purity ≥98% with NMR and MS identity verification.

Molecular Formula C20H18N6Na2O9S
Molecular Weight 564.4 g/mol
Cat. No. B7945220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLatamoxef sodium
Molecular FormulaC20H18N6Na2O9S
Molecular Weight564.4 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1
InChIKeyGRIXGZQULWMCLU-GDUWRUPCSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Latamoxef Sodium (Moxalactam Disodium) – Oxacephem Antibiotic Procurement and Selection Overview


Latamoxef sodium (moxalactam disodium, CAS 64953-12-4) is a synthetic oxa-β-lactam (oxacephem) antibiotic administered parenterally. It is structurally distinguished from conventional cephalosporins by substitution of an oxygen atom for the sulfur atom at position 1 of the cephem nucleus, with a 7α-methoxy group conferring marked β-lactamase stability [1]. Latamoxef exhibits broad-spectrum bactericidal activity against aerobic and anaerobic Gram-negative bacteria, particularly Enterobacteriaceae (MIC₉₀ ≤1 μg/mL for Escherichia coli, Klebsiella spp., and Proteus spp.), and clinically relevant anaerobic activity against the Bacteroides fragilis group [2]. Its procurement is typically driven by application scenarios requiring robust coverage of ESBL-producing Enterobacteriaceae, anaerobic pathogens, and penetration into the central nervous system [3].

Why Latamoxef Sodium Cannot Be Interchanged with Standard Third-Generation Cephalosporins


Latamoxef sodium combines an oxacephem nucleus, a 7α-methoxy substituent, and an N-methylthiotetrazole (NMTT) leaving group at position 3—each conferring distinct pharmacological consequences that prevent simple substitution with agents such as cefotaxime, ceftriaxone, or cefoperazone. The oxygen-for-sulfur substitution produces a β-lactam carbonyl with higher infrared stretching frequency (~6 cm⁻¹ shift), correlating with enhanced intrinsic β-lactamase stability and, uniquely, the capacity to act as a mechanism-based inactivator (suicide substrate) of class I cephalosporinases [1]. The 7α-methoxy group provides resistance to ESBL hydrolysis that cefotaxime and ceftriaxone lack, while the NMTT side chain introduces a predictable but manageable coagulation risk not shared by NMTT-free agents such as cefotaxime and ceftazidime [2]. These molecular features combine to create a narrow—but irreplaceable—therapeutic niche where latamoxef offers superior microbiological efficacy that cannot be replicated by structurally simpler cephalosporins.

Latamoxef Sodium: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Mechanism-Based β-Lactamase Inactivation: Latamoxef as a Suicide Substrate vs. Competitive Inhibitors

Latamoxef is distinguished from all comparator β-lactams—including cefoxitin, cefuroxime, and cefotaxime—by its capacity to act as a mechanism-based, time-dependent inactivator (suicide substrate) of cephalosporinases. While cefoxitin, cefuroxime, and cefotaxime exhibit simple competitive or non-interactive behavior toward penicillinases, their resistance to cephalosporinases is passive; latamoxef actively and progressively abolishes cephalosporinase activity through a specific active-site-directed inactivation process [1]. In a systematic evaluation against β-lactamases produced by 15 clinical strains representing 10 Gram-negative species, latamoxef was the only compound among nine penicillins and 15 cephalosporins tested that was unaffected by the β-lactamases produced [2]. Furthermore, latamoxef inhibits production of β-lactamases and does not induce class I β-lactamase expression, in contrast to cefoxitin and imipenem, which are known inducers [3].

β-lactamase inhibition cephalosporinase inactivation suicide substrate kinetics antimicrobial resistance

ESBL-Producing Enterobacter cloacae Susceptibility: Latamoxef 100% vs. Flomoxef 74.0% vs. Cefmetazole 9.3%

In a direct three-way head-to-head comparison of cephamycin susceptibility among 218 ESBL-producing Enterobacteriaceae isolates from companion animals, latamoxef demonstrated 100% susceptibility against ESBL-only-producing Enterobacter cloacae (EC) isolates, markedly outperforming both flomoxef (74.0%) and cefmetazole (9.3%). For Klebsiella pneumoniae (KP) and Proteus mirabilis, latamoxef achieved 99.1% and 100% susceptibility, respectively, versus flomoxef (99.1% and 96.6%) and cefmetazole (95.5% and 82.7%) [1]. The critical differentiation emerges in E. cloacae, where the inherent AmpC β-lactamase background renders cefmetazole nearly inactive and flomoxef substantially compromised, while latamoxef retains full activity. Notably, among KP and EC isolates co-producing ESBL and AmpC β-lactamase, susceptibility rates decreased for all three agents, but latamoxef maintained the highest numerical susceptibility [1].

ESBL Enterobacter cloacae cephamycin susceptibility veterinary clinical isolates AmpC co-production

Anaerobic Activity Against Bacteroides fragilis Group: Latamoxef vs. Cefoxitin—Species-Dependent Differential Efficacy

Conventional agar dilution MIC titrations demonstrated that latamoxef was more active than cefoxitin against Bacteroides fragilis and Bacteroides vulgatus within the B. fragilis group. However, this differential was species-dependent: against the more resistant species B. ovatus and B. thetaiotaomicron, cefoxitin appeared more active than latamoxef in both bactericidal and bacteriolytic terms when assessed by continuous turbidimetric monitoring with parallel viable counting [1]. Quantitative MIC results confirmed that B. fragilis and B. vulgatus were more susceptible to both antibiotics than B. ovatus and B. thetaiotaomicron, but the latamoxef-cefoxitin differential was less pronounced than MIC titrations alone had indicated [1]. In a broader comparative context, latamoxef generally exhibits anti-anaerobic activity similar to cefoxitin, greater than cefotaxime and cefoperazone, and less than clindamycin and chloramphenicol, with typical MICs of 2–16 μg/mL against B. fragilis, Fusobacterium nucleatum, and Clostridium perfringens [2].

anaerobic bacteriology Bacteroides fragilis agar dilution MIC turbidimetric monitoring bactericidal activity

Platelet Dysfunction and Coagulation Risk: Dose-Dependent Bleeding Time Prolongation with Latamoxef vs. No Effect with Cefotaxime

A prospective clinical study in 14 normal volunteers directly compared the hemostatic effects of latamoxef, cefotaxime, and cefoperazone at therapeutic doses. Latamoxef caused a dose- and time-dependent defect in platelet function characterized by abnormal ADP-induced aggregation and prolongation of template bleeding time (TBT). At 6 g/day for six days, two of two subjects developed bleeding time prolongation to 12 and 15 minutes; at 12 g/day for four days, two additional subjects had TBT >20 minutes [1]. In contrast, four subjects receiving cefotaxime 12 g/day for seven days showed no TBT prolongation and no platelet aggregation abnormalities. Four subjects on cefoperazone 6 g/day also showed no significant TBT prolongation [1]. A separate retrospective cohort study comparing 162 latamoxef-treated patients to 93 ceftazidime-treated patients confirmed a higher risk of coagulation disorders with latamoxef, although hemorrhagic event rates were similar between groups [2]. The incidence of latamoxef-induced coagulation disorders was independently estimated at 7.09% in a Chinese inpatient population [3].

drug safety platelet aggregation bleeding time NMTT side chain coagulation disorders

Pharmacokinetic Half-Life: Latamoxef 2.15 hr vs. Cefotaxime 0.92 hr—Twofold Advantage in Dosing Interval Flexibility

In a rigorous crossover pharmacokinetic comparison of five third-generation cephems in 14 healthy volunteers receiving 2 g intravenous infusion over 1 hour, latamoxef (LMOX) exhibited a serum elimination half-life (β-phase) of 2.15 ± 0.10 hours—more than double that of cefotaxime (0.92 ± 0.04 hr) and cefmenoxime (0.85 ± 0.03 hr), and comparable to cefoperazone (2.09 ± 0.36 hr) [1]. The peak serum concentration at end of infusion was 141.40 ± 7.51 μg/mL for latamoxef versus 95.86 ± 4.15 μg/mL for cefotaxime, and the AUC was 382.84 ± 25.22 μg·hr/mL versus 145.66 ± 8.13 μg·hr/mL, respectively—a 2.6-fold higher total drug exposure [1]. Monte Carlo simulation against ESBL-producing E. coli demonstrated that latamoxef regimens of 1 g q8h (1–4 hr infusion) and 1 g q6h (1–4 hr infusion) achieved ≥85% probability of target attainment (PTA) at 70% T>MIC (bactericidal target), while 1 g q12h with 1 hr infusion was insufficient for K. pneumoniae [2].

pharmacokinetics elimination half-life crossover study AUC dosing interval

Latamoxef Sodium: Evidence-Backed Research and Clinical Application Scenarios


Empirical and Targeted Therapy of ESBL-Producing Enterobacteriaceae Infections with Confirmed or Suspected AmpC Co-Production

When local antibiograms identify high prevalence of ESBL-producing E. cloacae, K. pneumoniae, or P. mirabilis—particularly where AmpC co-production is suspected—latamoxef provides measurable superiority over alternative cephamycins. The 100% susceptibility rate against ESBL-only E. cloacae (vs. 74.0% for flomoxef and 9.3% for cefmetazole) [1] and >85% probability of PK/PD target attainment at bactericidal thresholds with 1 g q6–8h extended-infusion regimens [2] make latamoxef a scientifically defensible carbapenem-sparing option. Procurement is most rational in institutions with established ESBL surveillance and a carbapenem stewardship mandate.

Intra-Abdominal and Mixed Aerobic-Anaerobic Infections Requiring Single-Agent Coverage of B. fragilis Group

Latamoxef's anaerobic spectrum—with MICs of 2–16 μg/mL against B. fragilis, F. nucleatum, and C. perfringens [1]—supports its use as monotherapy for intra-abdominal infections where B. fragilis is the dominant anaerobic pathogen. Selection over cefoxitin is justified when B. fragilis or B. vulgatus predominate, based on latamoxef's superior MIC profile; however, when B. ovatus or B. thetaiotaomicron are documented or suspected, cefoxitin may offer more reliable bactericidal activity [2]. Procurement in surgical and critical care settings should be coupled with species-level anaerobic susceptibility testing capability.

Gram-Negative Bacillary Meningitis and CNS Infections Requiring High CSF Penetration

Latamoxef achieves therapeutic concentrations in cerebrospinal fluid (CSF) in the presence of inflamed meninges, with clinical efficacy documented in postoperative and neonatal Gram-negative bacillary meningitis [1]. Its broad Enterobacteriaceae coverage at MIC₉₀ ≤1 μg/mL for E. coli, Klebsiella, and Proteus spp. [2], combined with a 2.15-hour half-life enabling 6–8 hourly dosing [3], provides a pharmacokinetically sound alternative when carbapenems are unavailable, contraindicated, or reserved. Institutional procurement for neurosurgical and neonatal intensive care units is evidence-supported.

Research-Use Procurement for β-Lactamase Mechanism Studies and Cephamycin Comparative Investigations

Latamoxef sodium (CAS 64953-12-4, purity typically ≥98% by HPLC from reputable vendors) serves as a critical reference compound in β-lactamase research due to its unique mechanism-based inactivation of class I cephalosporinases [1]. Its oxacephem scaffold—with the 1-oxa substitution increasing β-lactam carbonyl IR frequency by ~6 cm⁻¹ relative to 1-thiacephems [2]—makes it an essential comparator in structure-activity relationship (SAR) studies of β-lactam antibiotics. Research procurement specifications should require a certificate of analysis confirming HPLC purity ≥97% and identity verification by NMR and mass spectrometry.

Quote Request

Request a Quote for Latamoxef sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.